3-Hexenoic acid, methyl ester

Stereochemistry Flavor and Fragrance Isomer Differentiation

3-Hexenoic acid, methyl ester, also designated methyl (E)-3-hexenoate or methyl trans-3-hexenoate, is an unsaturated C7 fatty acid methyl ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is characterized by a trans (E) configured carbon–carbon double bond at the 3-position, which defines its stereochemical identity and influences both its physical properties and organoleptic behavior.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 13894-61-6
Cat. No. B081782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexenoic acid, methyl ester
CAS13894-61-6
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)OC
InChIInChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4+
InChIKeyXEAIHUDTEINXFG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hexenoic acid, methyl ester (CAS 13894-61-6) – Ester Profile and Core Identity


3-Hexenoic acid, methyl ester, also designated methyl (E)-3-hexenoate or methyl trans-3-hexenoate, is an unsaturated C7 fatty acid methyl ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [1]. It is characterized by a trans (E) configured carbon–carbon double bond at the 3-position, which defines its stereochemical identity and influences both its physical properties and organoleptic behavior [2]. The compound is a colorless to pale yellow liquid at ambient conditions, possessing a density of approximately 0.913 g/mL at 25 °C and a refractive index (n²⁰/D) near 1.426 . Its primary utility resides in the flavor and fragrance sector, where it is valued as a volatile odorant that imparts distinctive green, fruity, and floral notes, and it is recognized under FEMA No. 3364 and JECFA No. 334 as a flavoring agent [3].

Why 3-Hexenoic acid, methyl ester (CAS 13894-61-6) Is Not Interchangeable with Other Hexenoate Esters


Although several isomeric hexenoic acid methyl esters share the same molecular formula (C₇H₁₂O₂) and fall within the same chemical class, they cannot be substituted for one another in applications where olfactory specificity, safety documentation, and regulatory compliance are paramount. The position and geometry of the double bond (e.g., 2- vs. 3- vs. 4-hexenoate and E vs. Z configuration) critically alter the compound’s three-dimensional shape, volatility, and interaction with olfactory receptors, resulting in markedly different odor profiles and detection thresholds [1]. Furthermore, the availability of robust, third-party safety assessments—such as the comprehensive RIFM evaluation that cleared all seven human health endpoints for methyl 3-hexenoate—is not uniformly present for all in-class analogs, thereby introducing material qualification risks for formulators [2]. Consequently, substituting this compound with a generic “methyl hexenoate” without rigorous stereochemical and toxicological verification can compromise product sensory performance and regulatory standing .

3-Hexenoic acid, methyl ester (CAS 13894-61-6) – Comparator‑Based Differentiation Evidence


Stereochemical Differentiation: (E)-3-Hexenoic Acid Methyl Ester vs. (Z)-Isomer

3-Hexenoic acid, methyl ester (target) exists predominantly as the trans (E) geometric isomer (CAS 13894-61-6), whereas the cis (Z) isomer is assigned CAS 13894-62-7. This stereochemical difference is not trivial; the E-isomer is explicitly described as possessing a “powerful green note with a strong floral character and honey undertones,” while the Z-isomer is characterized by a more generic “fruity, floral aroma” . The distinct odor profiles necessitate the use of the specific E-isomer in formulations where the green-honey-floral accord is desired, and procurement of the correct CAS number ensures stereochemical integrity [1].

Stereochemistry Flavor and Fragrance Isomer Differentiation

Regulatory Safety Clearance: Methyl 3-Hexenoate vs. Ethyl 3-Hexenoate

A comprehensive RIFM safety assessment evaluated methyl 3-hexenoate across seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety) and concluded that all endpoints were cleared using target data, read-across, and/or TTC [1]. The material was assigned a Cramer Class I (low toxicity) designation. In contrast, the safety assessment for the closely related ethyl (E)hex-3-enoate relied heavily on read-across from methyl 3-hexenoate for the genotoxicity endpoint, and other endpoints were evaluated using TTC without specific target data [2]. This places methyl 3-hexenoate in a superior position with respect to the depth of direct safety evidence available.

Regulatory Toxicology Fragrance Safety RIFM Assessment

Sensory Profile Differentiation: Methyl 3-Hexenoate vs. Methyl 2-Hexenoate

At a taste concentration of 5 ppm, methyl 3-hexenoate (target) delivers a “sweet green, banana-like, slightly acidic with fruity nuances of pineapple, pear, apple and passion fruit” profile . In contrast, methyl 2-hexenoate is described as having a “green, musty, earthy, sweet, fruity odor with a very powerful, sharp, green-fruity flavor” and is predominantly associated with “fatty, green, pineapple, earthy” notes . The 3-hexenoate isomer lacks the “fatty” and “musty” descriptors that characterize the 2-hexenoate, making it a cleaner, more versatile green-fruity note for applications where off-notes must be minimized.

Organoleptic Analysis Flavor Chemistry Odor Threshold

Analytical Differentiation: Retention Index of Methyl 3-Hexenoate vs. Methyl 4-Hexenoate

Gas chromatographic retention indices are essential for confirming the identity and purity of volatile ester samples. Methyl 3-hexenoate exhibits a Kovats retention index (RI) of 1234 on a DB-Wax polar column [1]. In comparison, methyl 4-hexenoate, another positional isomer with the same molecular formula, has a reported Kovats RI of 909 on an equivalent DB-Wax column [2]. This substantial difference of 325 index units provides a clear and unambiguous chromatographic fingerprint that can be used to distinguish the 3-hexenoate ester from the 4-hexenoate ester in quality control and incoming raw material verification workflows.

Gas Chromatography Retention Index Quality Control

Physical Property and Purity Specification for Procurement

The target compound is commercially available with defined analytical specifications that ensure batch-to-batch consistency for industrial and research use. The typical product assay is ≥95% (GC), with a boiling point range of 168–169 °C at 760 mmHg, a density range of 0.901–0.917 g/mL at 25 °C, and a refractive index range of 1.420–1.426 at 20 °C . Its vapor pressure is 4.06 mmHg at 25 °C, and the flash point is 115 °F (TCC), which informs safe handling and storage requirements (flammables area) . These well-characterized parameters provide a reliable basis for quality assurance and are critical for establishing vendor acceptance criteria.

Physical Chemistry Quality Specifications Procurement

3-Hexenoic acid, methyl ester (CAS 13894-61-6) – Validated Industrial and Research Applications


Green-Floral Fragrance Formulations Requiring Specific Hyacinth/Honey Accords

The compound’s well-documented “powerful green note with hyacinth and honey undertones” makes it a targeted ingredient for perfumers and fragrance houses developing gourmand and green floral compositions . Its use level is recommended at traces up to 1% in finished fragrance products, where it delivers an impactful fresh-green character without introducing the fatty or musty off-notes associated with 2-hexenoate isomers. The availability of a robust RIFM safety dossier further supports its inclusion in fine fragrances and personal care products destined for global markets [1].

Flavor Development for Tropical Fruit and Beverage Systems

Methyl 3-hexenoate is a valuable building block for constructing natural-identical fruit flavors, particularly those aiming to replicate pineapple, banana, pear, apple, and passion fruit notes. Its taste profile at 5 ppm—described as “sweet green, banana-like, with fruity nuances of pineapple, pear, apple and passion fruit”—provides a complex, multi-faceted flavor impact . Given its FEMA (3364) and JECFA (334) status, and its reported natural occurrence in pineapple and other fruits, flavorists can incorporate it into compound flavors for beverages, confectionery, and dairy products at concentrations of approximately 1–10 mg/kg in the final food [2].

Analytical Method Development and Quality Control of Hexenoate Esters

The distinct Kovats retention index of 1234 on DB-Wax columns provides an unambiguous chromatographic marker for identifying and quantifying methyl 3-hexenoate in complex mixtures, such as natural extracts or flavor compositions [3]. Analytical laboratories and quality control departments can leverage this RI value, alongside the specified refractive index (1.420–1.426 at 20 °C) and density (0.901–0.917 g/mL at 25 °C), to develop robust GC-FID or GC-MS methods for confirming the presence and purity of the (E)-3-hexenoate isomer, thereby distinguishing it from the 4-hexenoate and 2-hexenoate positional isomers that elute at different retention times [4].

Research into Plant Volatile Biochemistry and Olfactory Perception

Methyl 3-hexenoate is emitted as a floral volatile by plants such as Jasminum sambac, and it has been detected in the volatile profiles of pineapple, guava, and prickly pear [5]. Researchers studying plant-pollinator interactions, volatile organic compound (VOC) emission, or the molecular basis of olfactory perception utilize this compound as a reference standard in headspace GC-MS analysis and in sensory neuroscience experiments. Its well-defined stereochemistry (E-isomer) and availability of authentic analytical standards enable precise quantification and reliable correlation between chemical structure and perceived aroma character.

Technical Documentation Hub

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